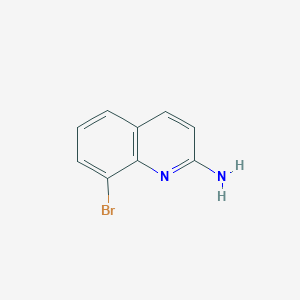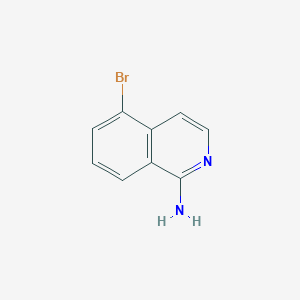![molecular formula C8H6N2O2S2 B1519181 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1176120-44-7](/img/structure/B1519181.png)
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
“5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1176120-44-7 . It has a molecular weight of 226.28 and its molecular formula is C8H6N2O2S2 . It’s a versatile compound with immense potential for scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a type of heterocyclic compound. This core is modified with a methyl group at the 5-position and a sulfanylidene group at the 4-position . The carboxylic acid group is attached at the 6-position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characterization of derivatives related to 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid have been explored extensively. Research has focused on synthesizing novel derivatives to examine their crystal structures and potential applications. For instance, the synthesis of three new 4-thiopyrimidine derivatives showcased the impact of substituents at the 5-position of the pyrimidine ring on molecular structure and hydrogen-bond interactions. This study provided insights into the structural differences and cytotoxic activities against various cell lines, highlighting the compound's potential in cancer research (Stolarczyk et al., 2018).
Fluorescent Properties
Investigations into the fluorescent properties of pyrimidine derivatives have led to the identification of compounds with significant solid-state fluorescence. Research into novel fluorescent compounds, including those based on the thieno[2,3-d]pyrimidine scaffold, has revealed compounds with strong fluorescence in solid states, which could have applications in materials science and bioimaging (Yokota et al., 2012).
Biological Activities
The biological activities of thieno[2,3-d]pyrimidine derivatives have been a significant area of research. Some studies have focused on synthesizing derivatives to evaluate their potential as antifilarial agents, indicating promising applications in treating filarial infections (Singh et al., 2008). Additionally, the exploration of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has highlighted their potential as antitumor and antibacterial agents, contributing to the development of novel therapeutic compounds (Gangjee et al., 1996).
Quantum Chemical Studies
Quantum chemical studies have provided insights into the reactivity and electronic structures of thieno[2,3-d]pyrimidine derivatives, aiding in the understanding of their chemical properties and potential applications in various fields, including drug design and materials science (Mamarakhmonov et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-3-4-6(13)9-2-10-7(4)14-5(3)8(11)12/h2H,1H3,(H,11,12)(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXBUTPDWFATHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



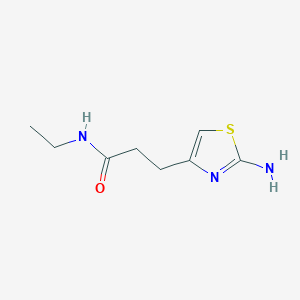
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
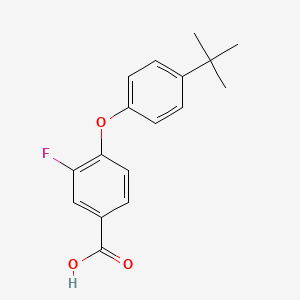

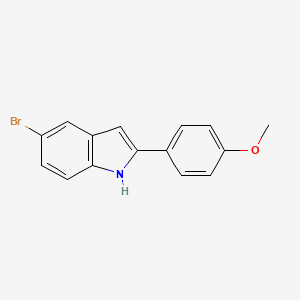
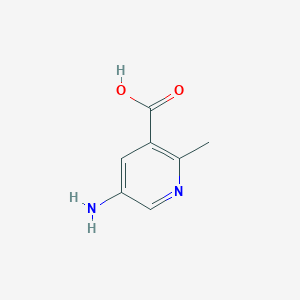
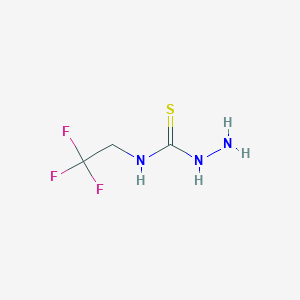
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
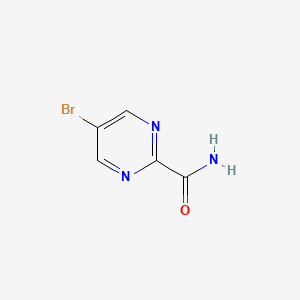

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
